2-(4-Isocyanatopiperazin-1-YL)ethanol
Description
2-(4-Isocyanatopiperazin-1-YL)ethanol is a piperazine derivative featuring an isocyanate (-NCO) functional group at the 4-position of the piperazine ring and an ethanol (-CH2CH2OH) side chain. This compound’s structure combines the reactivity of isocyanate with the solubility-enhancing properties of the ethanol moiety. Isocyanates are highly reactive electrophiles, enabling applications in polymer synthesis (e.g., polyurethanes) and as intermediates in pharmaceutical or agrochemical development. The ethanol group enhances solubility in polar solvents, facilitating reactions in aqueous or alcoholic media.
Properties
CAS No. |
151291-43-9 |
|---|---|
Molecular Formula |
C7H13N3O2 |
Molecular Weight |
171.2 |
IUPAC Name |
2-(4-isocyanatopiperazin-1-yl)ethanol |
InChI |
InChI=1S/C7H13N3O2/c11-6-5-9-1-3-10(4-2-9)8-7-12/h11H,1-6H2 |
InChI Key |
XELSYQUBOFNRAK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(4-Isocyanatopiperazin-1-YL)ethanol with structurally related piperazine derivatives, emphasizing substituents, reactivity, applications, and safety profiles:
Key Findings:
Reactivity :
- The isocyanate group in the target compound confers significantly higher electrophilic reactivity compared to amines (Hydroxyzine, ) or nitroso groups (). This makes it suitable for forming ureas, carbamates, or polymers .
- Halogenated derivatives (e.g., ’s chloropyrimidine) exhibit moderate reactivity, often leveraged in kinase inhibitors or regulatory-compliant APIs .
Applications :
- Hydroxyzine ’s bulky chlorophenyl-benzyl substituent enables CNS penetration, contrasting with the target compound’s industrial/pharmaceutical intermediate role .
- ’s pyrimidine-linked derivative is used in commercial drug manufacturing , highlighting regulatory utility vs. the target’s synthetic versatility .
Safety: Isocyanates require strict handling protocols (e.g., ventilation, PPE) due to respiratory hazards, unlike the milder risks associated with amino () or nitroso () derivatives .
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